5-Tert-butyl-1,2-dimethylpiperidin-3-one
Description
5-Tert-butyl-1,2-dimethylpiperidin-3-one is a substituted piperidinone derivative featuring a six-membered cyclic ketone backbone. The compound is characterized by:
- Tert-butyl group at position 5, contributing steric bulk and hydrophobicity.
- Methyl groups at positions 1 and 2, enhancing electron-donating effects and stability.
- Ketone functionality at position 3, enabling reactivity in nucleophilic additions or reductions.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
5-tert-butyl-1,2-dimethylpiperidin-3-one |
InChI |
InChI=1S/C11H21NO/c1-8-10(13)6-9(7-12(8)5)11(2,3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
XDPTWFUYZSATFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(CN1C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-1,2-dimethylpiperidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-1,2-dimethylpiperidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Substitution reactions can occur at the tert-butyl or methyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Tert-butyl-1,2-dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,2-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity and preventing the conversion of substrates to products. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl group is a common substituent in industrial and bioactive molecules. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Steric and Hydrophobic Effects: The tert-butyl group in all compounds enhances thermal stability and hydrophobicity. For example, Tinopal® OB CO leverages this group for chemical resistance in coatings . this compound’s higher predicted LogP (~3.2) compared to Carboxazole (LogP 2.0) suggests greater lipophilicity, favoring membrane permeability in bioactive contexts.
Functional Group Diversity: The ketone in the piperidinone derivative contrasts with carbamate (Carboxazole) and benzoxazole (Tinopal) functionalities. This difference dictates reactivity: ketones undergo reductions to alcohols, while carbamates hydrolyze to amines .
Molecular Weight and Applications: Lower molecular weight (183 g/mol) of the piperidinone derivative may favor pharmacokinetic profiles in drug design, whereas Tinopal’s dimeric structure (505 g/mol) suits industrial polymer compatibility .
Thermal and Chemical Stability
- Piperidinone vs. Benzoxazole: The rigid benzoxazole rings in Tinopal® OB CO confer exceptional heat resistance (up to 300°C), critical for coating applications . In contrast, piperidinones are less thermally stable but offer synthetic versatility for functionalization.
- Carbamate Stability: Carboxazole’s carbamate group is susceptible to hydrolysis under acidic/basic conditions, limiting its environmental persistence . The piperidinone’s ketone is more stable under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
